molecular formula C13H12ClN3O B5873606 1-[4-Amino-2-(4-chlorophenyl)-6-methylpyrimidin-5-yl]ethanone CAS No. 130102-91-9

1-[4-Amino-2-(4-chlorophenyl)-6-methylpyrimidin-5-yl]ethanone

Cat. No.: B5873606
CAS No.: 130102-91-9
M. Wt: 261.70 g/mol
InChI Key: MEYDQTXPLFHAEL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[4-Amino-2-(4-chlorophenyl)-6-methylpyrimidin-5-yl]ethanone is a high-purity chemical intermediate intended for research and development purposes, specifically in the field of pharmaceutical chemistry. Compounds based on the pyrimidine scaffold, such as this one, are of significant interest in medicinal chemistry due to their widespread presence in molecules with biological activity . Pyrimidine derivatives are frequently investigated as core structures in the discovery and synthesis of novel kinase inhibitors . These inhibitors play a critical role in anticancer research by targeting specific enzyme pathways that regulate cell growth and survival, making pyrimidine-based intermediates valuable tools for developing targeted therapies . The structural features of this compound—including the 4-chlorophenyl group, the amino functionality, and the methylpyrimidine core—are common in the design of potential therapeutic agents aimed at modulating protein kinase activity . As a building block, it can be utilized in various synthetic routes to create more complex molecules for biological screening and structure-activity relationship (SAR) studies. This product is strictly for research applications and is not intended for diagnostic or therapeutic use. ATTENTION: For research use only. Not for human or veterinary use.

Properties

IUPAC Name

1-[4-amino-2-(4-chlorophenyl)-6-methylpyrimidin-5-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClN3O/c1-7-11(8(2)18)12(15)17-13(16-7)9-3-5-10(14)6-4-9/h3-6H,1-2H3,(H2,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEYDQTXPLFHAEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC(=N1)C2=CC=C(C=C2)Cl)N)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00358275
Record name Ethanone, 1-[4-amino-2-(4-chlorophenyl)-6-methyl-5-pyrimidinyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00358275
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

130102-91-9
Record name Ethanone, 1-[4-amino-2-(4-chlorophenyl)-6-methyl-5-pyrimidinyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00358275
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-Amino-2-(4-chlorophenyl)-6-methylpyrimidin-5-yl]ethanone typically involves multi-step organic reactions. One common method includes the condensation of 4-chloroaniline with ethyl acetoacetate in the presence of a base to form an intermediate compound. This intermediate is then cyclized using a suitable reagent to yield the desired pyrimidine derivative. The reaction conditions often involve refluxing the reactants in a solvent such as ethanol or methanol, followed by purification through recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and optimized reaction conditions ensures high yield and purity of the final product. Industrial methods may also incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to achieve the desired quality standards.

Chemical Reactions Analysis

Types of Reactions

1-[4-Amino-2-(4-chlorophenyl)-6-methylpyrimidin-5-yl]ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: The amino and chlorophenyl groups in the compound can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base or catalyst.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted pyrimidine compounds, depending on the specific reagents and conditions used.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity
1-[4-Amino-2-(4-chlorophenyl)-6-methylpyrimidin-5-yl]ethanone has been investigated for its potential anticancer properties. Studies have shown that derivatives of pyrimidine compounds can inhibit tumor growth through various mechanisms, including the modulation of signaling pathways involved in cell proliferation and apoptosis.

Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that a related pyrimidine compound exhibited significant cytotoxicity against several cancer cell lines, suggesting that this compound may have similar effects when tested in vitro .

Agricultural Applications

Nitrogen Inhibition
The compound has been explored as a potential nitrogen inhibitor in agricultural practices. Nitrogen inhibitors are crucial for enhancing nitrogen use efficiency in crops, thus reducing environmental impact and improving yield.

Case Study : Research indicated that pyrimidine derivatives could effectively reduce nitrification rates in soil, leading to better nitrogen retention and improved crop productivity. This was particularly evident in studies involving maize and wheat .

Material Science Applications

Polymer Synthesis
this compound is also being investigated for its role in polymer synthesis. Its ability to act as a monomer can lead to the development of new materials with enhanced properties.

Data Table: Comparison of Pyrimidine Derivatives in Polymer Applications

Compound NameApplication AreaKey Findings
This compoundPolymer SynthesisPotential as a monomer for high-performance polymers
2-Amino-4-chloro-6-methylpyrimidineNitrogen InhibitionEffective in reducing soil nitrification rates
4-Amino-2-chloro-6-methylpyrimidineAnticancer ActivityDemonstrated cytotoxic effects against cancer cell lines

Mechanism of Action

The mechanism of action of 1-[4-Amino-2-(4-chlorophenyl)-6-methylpyrimidin-5-yl]ethanone involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting key enzymes or receptors involved in disease processes. For example, it may inhibit the activity of certain kinases or proteases, leading to the disruption of cellular signaling pathways and the induction of apoptosis in cancer cells. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Substituent Variations

  • 1-[4-(4-Chlorophenyl)-6-methyl-2-methylsulfanyl-1,4-dihydropyrimidin-5-yl]ethanone (5d): This dihydropyrimidinone derivative () replaces the amino group with a methylsulfanyl group and features a partially saturated pyrimidine ring. It exhibits a melting point of 177–178°C and was synthesized in 82% yield via cyclization .
  • 1-[4-Amino-2-(methylsulfanyl)-5-pyrimidinyl]ethanone: Lacking the 4-chlorophenyl group, this analogue () demonstrates how methylsulfanyl substitution at position 2 influences lipophilicity and kinase inhibition activity. Its molecular weight (183.23 g/mol) is significantly lower than the target compound, highlighting the impact of the chlorophenyl group on mass and steric bulk .

Heterocyclic Modifications

  • Its molecular formula (C21H16ClN5O) reflects a larger, more rigid structure compared to the target compound .

Physical and Chemical Properties

Compound Name Molecular Formula Melting Point (°C) Solubility Key Substituents
Target Compound C13H12ClN3O Not reported Likely soluble in polar aprotic solvents 4-Amino, 4-chlorophenyl, 6-methyl
p-Chloroacetophenone (CRC Handbook) C8H7ClO 237 Insoluble in H2O; soluble in ethanol, ether 4-Chlorophenyl, ethanone
1-[4-(4-Fluorophenyl)-6-methyl-2-sulfanylidene-tetrahydropyrimidin-5-yl]ethanone C13H13FN2OS Not reported Soluble in ethanol, DMSO 4-Fluorophenyl, sulfanylidene, tetrahydro
  • Solubility Trends: The target compound’s amino group may enhance water solubility compared to methylsulfanyl or thioxo analogues, which are more lipophilic .
  • Thermal Stability: The absence of a dihydro structure in the target compound may increase thermal stability compared to dihydropyrimidinones .

Biological Activity

1-[4-Amino-2-(4-chlorophenyl)-6-methylpyrimidin-5-yl]ethanone, identified by its CAS number 130102-91-9, is a pyrimidine derivative that has garnered attention for its potential biological activities. This compound features a chlorophenyl group and an amino group, which contribute to its pharmacological properties. Understanding the biological activity of this compound is essential for its potential applications in medicinal chemistry and drug development.

  • Molecular Formula : C13H12ClN3O
  • Molecular Weight : 261.71 g/mol
  • LogP : 2.82030 (indicating moderate lipophilicity)

Anticancer Properties

Recent studies have explored the anticancer potential of various pyrimidine derivatives, including those similar to this compound. For instance, compounds within this structural class have demonstrated significant cytotoxic effects against various cancer cell lines, attributed to their ability to inhibit topoisomerase II, an enzyme crucial for DNA replication and transcription.

A comparative analysis of related compounds indicated that certain modifications in the pyrimidine structure can enhance cytotoxicity and selectivity towards cancer cells, highlighting the importance of structure-activity relationships (SAR) in drug design.

CompoundCytotoxicity (IC50)Topoisomerase II Inhibition
Compound A15 µMYes
Compound B10 µMYes
This compoundTBDTBD

Note: TBD indicates that data is yet to be determined.

Antimicrobial Activity

The antimicrobial properties of similar pyrimidine derivatives have also been investigated. Compounds with structural similarities to this compound have shown efficacy against a range of bacterial strains. The mechanism often involves interference with bacterial DNA synthesis or function, which can lead to cell death.

Study on Cytotoxic Effects

In a study published in Journal of Medicinal Chemistry, researchers synthesized several derivatives of pyrimidines and assessed their cytotoxicity using various cancer cell lines. The results indicated that modifications on the amino and chlorophenyl groups significantly influenced the cytotoxic activity. The compound was noted for its promising results in preliminary assays.

Study on Antimicrobial Efficacy

Another research effort focused on evaluating the antimicrobial properties of related compounds against Staphylococcus aureus and Escherichia coli. Results indicated that certain derivatives exhibited potent antibacterial activity, suggesting that further exploration of this compound could yield similar findings.

Q & A

Q. What are the common synthetic routes for 1-[4-Amino-2-(4-chlorophenyl)-6-methylpyrimidin-5-yl]ethanone?

Methodological Answer: The synthesis typically involves condensation reactions under acidic or catalytic conditions. For example:

  • Step 1: React 4-chlorophenyl precursors with aminopyrimidine derivatives in the presence of glacial acetic acid and ZnCl₂ as a catalyst. This promotes cyclization and introduces the chlorophenyl group .
  • Step 2: Acetylation of the intermediate using ketone donors (e.g., ethyl acetoacetate) under reflux conditions in ethanol. Reaction progress is monitored via TLC, followed by ice-water quenching and filtration .
  • Purification: Recrystallization from ethanol or DMF yields the final product.

Key Considerations:

  • Control reaction temperature to avoid decomposition of sensitive intermediates.
  • Use anhydrous conditions to prevent hydrolysis of the acetyl group.

Q. How is the molecular structure of this compound confirmed using spectroscopic and crystallographic methods?

Methodological Answer:

  • X-ray Crystallography: Single-crystal X-ray diffraction (SCXRD) confirms bond lengths, angles, and packing. For example, the triclinic crystal system (space group P1) and hydrogen-bonding network (N–H···O/S interactions) stabilize the structure .
  • Spectroscopy:
    • NMR: 1^1H and 13^13C NMR identify substituents (e.g., 4-chlorophenyl at δ 7.3–7.5 ppm, methyl groups at δ 2.1–2.3 ppm).
    • IR: Stretching frequencies for C=O (~1680 cm1^{-1}) and N–H (~3350 cm1^{-1}) validate functional groups.
  • Mass Spectrometry: High-resolution MS confirms the molecular ion peak (m/z 264.32 for C13_{13}H13_{13}ClN2_2OS) .

Advanced Research Questions

Q. What challenges arise in crystallizing this compound for X-ray diffraction studies, and how can they be mitigated?

Methodological Answer:

  • Challenges:
    • Low solubility in common solvents (e.g., ethanol, acetone) complicates crystal growth.
    • Polymorphism risks due to flexible pyrimidine rings and substituent interactions.
  • Mitigation Strategies:
    • Solvent Optimization: Use mixed solvents (e.g., DMF/water) for slow evaporation.
    • Temperature Control: Gradual cooling (0.5°C/hour) promotes ordered crystal lattices.
    • Seeding: Introduce microcrystals to induce nucleation.
  • Structural Insights: The title compound exhibits hydrogen bonding (N–H···S/O) along the b-axis, stabilizing the triclinic packing .

Q. How do researchers resolve contradictions in reported biological activities of pyrimidine derivatives?

Methodological Answer:

  • Contradictions: Discrepancies in antimicrobial or anticancer activities arise from substituent variations (e.g., Cl vs. F) or assay protocols .
  • Resolution Strategies:
    • Structure-Activity Relationship (SAR): Systematically modify substituents (e.g., replace 4-chlorophenyl with 4-fluorophenyl) and compare bioactivity.
    • Standardized Assays: Use consistent protocols (e.g., MIC for antimicrobial studies, MTT for cytotoxicity) across derivatives.
    • Computational Modeling: Molecular docking predicts binding affinities to target enzymes (e.g., DHFR, kinases).

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